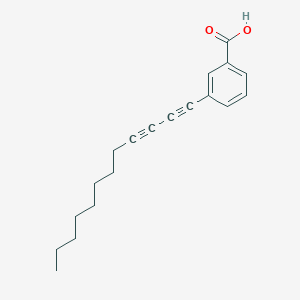

Benzoic acid, 3-(1,3-dodecadiynyl)-

Description

Contextualization within Aromatic Carboxylic Acid Chemistry

Benzoic acid, 3-(1,3-dodecadiynyl)- is a derivative of benzoic acid, which is the simplest aromatic carboxylic acid. wikipedia.org Aromatic carboxylic acids are organic compounds where a carboxyl group (-COOH) is directly attached to an aromatic ring. vedantu.com These compounds exhibit characteristics of both an acid and an aromatic compound. vedantu.com The carboxyl group is an electron-withdrawing group, which influences the reactivity of the aromatic ring. vedantu.com Specifically, it deactivates the ring towards electrophilic substitution reactions and directs incoming substituents to the meta-position. vedantu.com

The acidity of aromatic carboxylic acids is a key characteristic. Benzoic acid, for example, is slightly more acidic than its aliphatic counterpart, acetic acid. csjmu.ac.in This increased acidity is attributed to the sp2 hybridization of the carbon atom to which the carboxyl group is attached, which is more electronegative than an sp3 hybridized carbon. csjmu.ac.in The properties of the carboxyl group allow for a variety of chemical reactions, including the formation of esters, amides, and acid halides. numberanalytics.comturito.com

Significance of Conjugated Polyynes in Contemporary Organic Chemistry

The substituent group, a 1,3-dodecadiynyl chain, places this molecule within the class of conjugated polyynes. Polyynes are organic molecules characterized by a series of alternating single and triple carbon-carbon bonds. libretexts.org The conjugation of these multiple bonds results in delocalized π-electrons along the chain, which imparts unique electronic and optical properties to these molecules. acs.orgrsc.org

Conjugated polyynes are a significant area of research in modern organic chemistry and materials science. acs.org Their rigid, linear structure and tunable electronic properties make them promising candidates for use as "molecular wires" in molecular electronics. rsc.org Furthermore, the extensive π-system can lead to interesting photophysical behaviors, making them relevant for applications in optoelectronics. acs.orgrsc.org The synthesis of stable, long-chain polyynes remains a challenge, but various synthetic strategies have been developed to access these intriguing molecules. acs.orgchemrxiv.org The stability and properties of polyynes can be significantly influenced by the end-groups attached to the carbon chain. rsc.org

Structural Framework and Nomenclature of Benzoic acid, 3-(1,3-dodecadiynyl)-

The name "Benzoic acid, 3-(1,3-dodecadiynyl)-" precisely defines the molecule's structure according to IUPAC nomenclature rules for organic compounds.

Benzoic acid : This is the parent structure, consisting of a benzene (B151609) ring substituted with a carboxyl group (-COOH). wikipedia.orgbyjus.com The carbon atom of the carboxyl group is designated as position 1 of the benzene ring.

3- : This number indicates that the substituent is attached to the third carbon atom of the benzene ring, which is the meta position relative to the carboxyl group. vedantu.com

(1,3-dodecadiynyl)- : This describes the substituent group attached to the benzene ring.

dodeca- : This prefix indicates a twelve-carbon chain.

-diyn- : This signifies the presence of two carbon-carbon triple bonds.

1,3- : These numbers specify the locations of the triple bonds, starting from the point of attachment to the benzene ring. The first triple bond is between the first and second carbon atoms of the chain, and the second triple bond is between the third and fourth carbon atoms.

-yl : This suffix indicates that this is a substituent group.

Therefore, the compound has a twelve-carbon chain attached to the third position of a benzoic acid molecule, with conjugated triple bonds at the first and third positions of the chain.

Below is a table summarizing the key structural features of the compound.

| Component | Description |

| Parent Molecule | Benzoic Acid |

| Substituent | 1,3-dodecadiynyl |

| Position of Substituent | 3- (meta) position on the benzene ring |

| Substituent Chain Length | 12 carbon atoms |

| Functional Groups | Carboxyl (-COOH), Alkyne (C≡C) |

Structure

3D Structure

Properties

CAS No. |

186966-83-6 |

|---|---|

Molecular Formula |

C19H22O2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-dodeca-1,3-diynylbenzoic acid |

InChI |

InChI=1S/C19H22O2/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)19(20)21/h12,14-16H,2-8H2,1H3,(H,20,21) |

InChI Key |

XWFNJAKOIGKFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CC#CC1=CC(=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Polyynyl Benzoic Acid Scaffolds

Strategies for Regioselective Meta-Functionalization of Benzoic Acids

Achieving selective C-H functionalization at the meta position of benzoic acids is a formidable task due to the inherent electronic and steric properties of the substrate. researchgate.netrsc.orgrsc.orgnih.gov The development of directing group (DG) assisted C–H activation has emerged as a powerful tool to overcome the challenges of distal meta-C-H functionalization. researchgate.netrsc.orgrsc.orgnih.gov

Directed C-H activation has become a cornerstone for site-selective functionalization, overriding the innate reactivity of the aromatic ring. researchgate.netrsc.orgrsc.org For meta-alkynylation, a directing group is typically installed on the benzoic acid derivative, which then coordinates to a transition metal catalyst, positioning it to activate a C-H bond at the distal meta position.

Rhodium-catalyzed reactions have shown particular promise in this area. researchgate.netrsc.orgrsc.orgnih.govnih.gov Researchers have disclosed Rh(I)-catalyzed meta-C-H alkynylation protocols that operate through an inverse Sonogashira coupling mechanism. researchgate.netrsc.orgrsc.orgnih.govnih.gov These methods are compatible with a variety of substrates, including phenylacetic acids, hydrocinnamic acids, and 2-phenyl benzoic acids, demonstrating broad applicability. researchgate.netrsc.orgrsc.orgnih.govnih.gov A key aspect of this strategy is the use of a weakly-coordinating cyano-based directing template. nih.gov The choice of directing group, catalyst, and oxidant is crucial for achieving high yield and selectivity. researchgate.netnih.gov For instance, a D-shaped template based on a dimethoxy-substituted cyano group has been employed for para-selective alkynylation, highlighting the modularity of these directing groups for different regiochemical outcomes. nih.gov

The following table summarizes representative systems for directed meta-C-H alkynylation:

| Catalyst System | Directing Group (DG) | Substrate Class | Alkynylating Agent | Reference |

|---|---|---|---|---|

| [Rh(I)] | Cyano-based templates (e.g., 2-cyano benzoic acid) | Benzoic acids, Phenylacetic acids, Benzyl (B1604629) sulfonates | (Bromoethynyl)triisopropylsilane (TIPS-acetylene bromide) | researchgate.netrsc.orgnih.govnih.gov |

| [Pd(II)] | Norbornene (NBE) as mediator | Aryl Iodides with ortho-directing group | Terminal Alkynes | nih.gov |

| [Ru(II)] | Carboxyl group (weakly-coordinating) | Benzoic acids | Hypervalent iodine-alkyne reagents | researchgate.net |

Post-functionalization, the directing group can be cleaved to reveal the desired meta-alkynylated benzoic acid. rsc.orgnih.gov

Traditional organometallic cross-coupling reactions, such as the Sonogashira coupling, are foundational to the synthesis of aryl-alkynes. rsc.orgnih.gov These reactions typically involve the coupling of a pre-functionalized arene (e.g., an aryl halide or triflate) with a terminal alkyne, catalyzed by a palladium complex with a copper co-catalyst.

To synthesize a 3-alkynyl benzoic acid via this route, one would start with a 3-halo-benzoic acid derivative. The carboxylate functionality often requires protection prior to the coupling reaction to prevent interference. The protected 3-halo-benzoic acid is then subjected to Sonogashira coupling conditions with the desired terminal alkyne. A final deprotection step yields the target molecule. While robust, this approach requires additional steps for substrate pre-functionalization and protection/deprotection, making direct C-H activation an attractive alternative in terms of atom and step economy. rsc.orgnih.gov

The synthesis of appropriately substituted benzoic acid precursors is a critical prerequisite for many coupling strategies. researchgate.net For instance, 3-aminobenzoic acid can be converted into 3-bromo- (B131339) or 3-iodobenzoic acid via a Sandmeyer reaction. google.com This involves diazotization of the amino group followed by reaction with a copper(I) halide. google.com

Alternatively, functionalization can be achieved through the oxidation of a substituted toluene. For example, the catalytic oxidation of 3-methyl-tolyl derivatives in the presence of cobalt acetate (B1210297) can selectively produce the corresponding benzoic acid. researchgate.net Another route involves the hydrolysis of purified benzoyl chlorides, which can yield benzoic acid of very high purity. nist.gov The generation of benzoic acid can also be achieved from precursors like bromobenzene (B47551) by forming a Grignard reagent and reacting it with carbon dioxide. youtube.com These classical methods provide reliable access to the necessary benzoic acid scaffolds ready for further elaboration. researchgate.netgoogle.comresearchgate.netnist.govyoutube.com

Construction of the 1,3-Dodecadiynyl Moiety

The 1,3-dodecadiynyl group is a conjugated polyyne, a class of molecules known for their unique electronic properties and inherent instability, which increases with chain length. academie-sciences.frrsc.org Their synthesis requires specific techniques to control the formation of conjugated carbon-carbon triple bonds.

Techniques for Conjugated Polyyne Chain Elongation

The assembly of polyyne frameworks often relies on the coupling of pre-formed acetylenic precursors. academie-sciences.fr Several classic name reactions are employed for this purpose:

Cadiot-Chodkiewicz Coupling: This is a highly effective method for the heterocoupling of a terminal alkyne with a 1-haloalkyne, typically catalyzed by a copper(I) salt in the presence of an amine base. This method is preferred for generating unsymmetrical polyynes and avoiding the statistical mixtures produced by homocoupling. chemrxiv.org

Glaser-Eglinton-Hay Couplings: These are oxidative homocoupling reactions of terminal alkynes. The Glaser coupling uses a copper(I) catalyst in the presence of an oxidant like oxygen. The Eglinton and Hay modifications introduce changes to the catalyst system (e.g., using copper(II) acetate in pyridine (B92270) for Eglinton or a Cu(I)-TMEDA complex for Hay) to improve yields and reaction conditions. academie-sciences.fr

To construct the 1,3-dodecadiynyl chain, one could envision a Cadiot-Chodkiewicz coupling between 1-bromo-1,3-decadiyne and ethyne, or a related strategy involving the coupling of smaller, functionalized alkyne fragments.

Alkyne metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon triple bonds, analogous to the widely used olefin metathesis. ontosight.aiorganicreactions.orguwindsor.ca This reaction involves the scrambling of alkylidyne units between two alkynes, catalyzed by high-valent metal alkylidyne complexes, most commonly of molybdenum or tungsten. chemrxiv.orguwindsor.cachemrxiv.org

The synthesis of conjugated triynes and longer polyynes with an odd number of triple bonds can be synthetically demanding. chemrxiv.org Recent advancements have demonstrated that the alkyne metathesis of diynes can be optimized to favor the formation of triynes. chemrxiv.orgchemrxiv.org This is achieved by carefully balancing the steric and electronic factors of both the diyne precursor and the molybdenum catalyst to control selectivity. chemrxiv.orgchemrxiv.org This methodology offers a novel and efficient pathway to complex polyynes like the 1,3-dodecadiynyl moiety, potentially from more accessible diyne starting materials. chemrxiv.orgchemrxiv.org

Convergent and Linear Synthesis Pathways for Benzoic acid, 3-(1,3-dodecadiynyl)-

The assembly of the final target molecule, Benzoic acid, 3-(1,3-dodecadiynyl)-, can be approached through two primary strategic routes: convergent and linear synthesis.

A linear synthesis would involve the stepwise construction of the molecule, starting from a modified benzoic acid core. For instance, one could begin with 3-bromobenzoic acid methyl ester. A Sonogashira coupling with a protected acetylene (B1199291) would introduce the first alkyne. Subsequent deprotection and a Cadiot-Chodkiewicz coupling with 1-bromodecyne would then form the desired 1,3-dodecadiynyl chain. Finally, hydrolysis of the methyl ester would yield the target benzoic acid.

| Synthesis Type | General Strategy | Potential Advantages | Potential Disadvantages |

| Linear Synthesis | Stepwise modification of a starting benzoic acid derivative. | Straightforward to plan. | Overall yield can be low due to the number of sequential steps. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their coupling. | Higher overall yields, allows for parallel synthesis. | Requires more complex planning and synthesis of fragments. |

Spectroscopic and Structural Data for Benzoic acid, 3-(1,3-dodecadiynyl)- Remains Elusive in Publicly Available Scientific Literature

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of publicly available information regarding the chemical compound Benzoic acid, 3-(1,3-dodecadiynyl)- . Consequently, the detailed advanced spectroscopic and structural characterization data required to construct an authoritative article on this specific molecule could not be obtained.

Extensive searches for experimental data, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for "Benzoic acid, 3-(1,3-dodecadiynyl)-" did not yield any specific results. This suggests that the compound may be a novel chemical entity that has not yet been synthesized or that its characterization data has not been published in accessible scientific literature.

While general spectroscopic features of related compounds, such as benzoic acid and its various derivatives, are well-documented, this information is not sufficient to accurately describe the unique structural attributes of "Benzoic acid, 3-(1,3-dodecadiynyl)-". The presence of the 1,3-dodecadiynyl substituent at the meta-position of the benzoic acid ring would introduce distinctive signals in its NMR and MS spectra. The conjugated diyne system and the long alkyl chain create a specific electronic and structural environment that cannot be reliably extrapolated from simpler analogues.

Therefore, without access to primary research data, the generation of a scientifically accurate article detailing the following analytical aspects is not possible:

Advanced Spectroscopic and Structural Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS):Information on the ionization behavior and potential fragmentation patterns of the molecule.

Due to the absence of this critical data, the creation of an article with the requested detailed research findings and data tables cannot be fulfilled at this time. Further research and publication by the scientific community would be necessary to enable a comprehensive structural analysis of Benzoic acid, 3-(1,3-dodecadiynyl)- .

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a cornerstone for the identification of functional groups within a molecule by probing the discrete vibrational energy levels of its bonds. For Benzoic acid, 3-(1,3-dodecadiynyl)-, both infrared (IR) and Raman spectroscopy offer complementary insights into its complex structure, which features a carboxylic acid, a benzene (B151609) ring, a long alkyl chain, and a conjugated diyne system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For Benzoic acid, 3-(1,3-dodecadiynyl)-, the spectrum is conceptually divided into several key regions, each corresponding to specific bond vibrations.

The most prominent features are expected to arise from the carboxylic acid group. A very broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. xula.edu Superimposed on this broad O-H band, the sharp C-H stretching vibrations of the aromatic ring and the alkyl chain would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Another key diagnostic peak is the carbonyl (C=O) stretch of the carboxylic acid, which is expected to be a very strong, sharp band around 1710-1680 cm⁻¹, typical for aromatic carboxylic acids forming dimers. The exact position can be influenced by the electronic effects of the substituents on the benzene ring.

The conjugated diyne moiety (–C≡C–C≡C–) introduces characteristic, albeit weaker, absorptions in the "triple bond region" of the spectrum, from 2260-2100 cm⁻¹. orgchemboulder.com Due to the conjugation and the slight asymmetry of the diyne system in this molecule, two distinct, sharp, and likely weak-to-medium intensity bands are predicted for the C≡C stretching vibrations. acs.org One of these corresponds to the terminal alkyne (connected to the octyl group), and the other to the internal alkyne (connected to the benzene ring). Terminal alkynes also typically show a sharp, strong C-H stretching band around 3330-3270 cm⁻¹, but this is absent in the 1,3-dodecadiynyl substituent as it is an internal diyne system. orgchemboulder.comlibretexts.org

The presence of the benzene ring will contribute to several bands in the fingerprint region (below 1600 cm⁻¹). Aromatic C=C stretching vibrations are expected to appear as a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the ring (1,3- or meta-substitution) gives rise to characteristic C-H out-of-plane bending vibrations, typically found between 900-690 cm⁻¹.

Finally, the long dodecadiynyl chain contains an octyl group, which will produce characteristic C-H bending vibrations for the CH₂ and CH₃ groups at approximately 1465 cm⁻¹ and 1375 cm⁻¹, respectively. A rocking motion of the CH₂ groups in the long alkyl chain might also produce a noticeable band around 720 cm⁻¹.

Interactive Table: Expected Infrared (IR) Absorption Bands for Benzoic acid, 3-(1,3-dodecadiynyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Sharp, Medium |

| Alkyl Chain | C-H stretch | 2960 - 2850 | Strong |

| Conjugated Diyne | C≡C stretch | 2260 - 2100 | Sharp, Weak to Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1680 | Sharp, Very Strong |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |

| Alkyl Chain | C-H bend | 1465 - 1375 | Medium |

| Aromatic Ring | C-H out-of-plane bend | 900 - 690 | Medium to Strong |

Raman Spectroscopy (Conceptual Inclusion as Complementary to IR)

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of monochromatic light, and the selection rules differ. Vibrations that cause a change in the polarizability of the molecule are Raman-active. This often makes Raman spectroscopy particularly effective for analyzing non-polar, symmetric bonds that are weak or silent in IR spectra. imperial.ac.uk

For Benzoic acid, 3-(1,3-dodecadiynyl)-, the conjugated C≡C stretching vibrations of the diyne system are expected to produce very strong signals in the Raman spectrum, in the same 2260-2100 cm⁻¹ region. aps.orgnih.gov This is in stark contrast to their expected weak intensity in the IR spectrum. The symmetric nature of the C≡C bond makes it highly polarizable, leading to a strong Raman signal. This makes Raman an excellent tool for confirming the presence and studying the electronic environment of the diyne moiety.

Conversely, the highly polar O-H and C=O bonds of the carboxylic acid, which are dominant in the IR spectrum, will show weaker signals in the Raman spectrum. The aromatic ring vibrations will be present in both spectra, providing complementary information. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band of the molecule, could be used to selectively enhance the vibrations associated with the conjugated π-system (the diyne and the aromatic ring), providing detailed information about its structure and electronic properties. imperial.ac.ukaps.org

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. This technique is particularly sensitive to conjugated systems, or chromophores. In Benzoic acid, 3-(1,3-dodecadiynyl)-, the chromophore is the entire conjugated system comprising the benzene ring and the 1,3-diyne substituent.

Polyyne chains are known to exhibit characteristic UV-Vis absorption spectra. u-pec.frresearchgate.net The spectra are typically marked by a series of sharp peaks, which represent the vibrational fine structure of the electronic transition. researchgate.net This fine structure arises from the coupling of the electronic transition with the C≡C stretching vibrations of the polyyne chain in the excited state. acs.org

For this specific compound, the UV-Vis spectrum is expected to show a strong absorption band, likely in the UV region. The conjugation between the benzene ring and the diyne system will cause a bathochromic (red) shift compared to either isolated chromophore. The spectrum for a hexayne (a six-carbon polyyne chain) shows an intense band in the 275–325 nm range with a clear vibrational progression of about 2060 cm⁻¹. acs.org It is reasonable to predict that Benzoic acid, 3-(1,3-dodecadiynyl)- will display similar features, with its primary absorption maximum likely falling within the 250-350 nm range. The extension of conjugation generally leads to absorptions at longer wavelengths. researchgate.netnsf.gov

Interactive Table: Predicted UV-Vis Absorption for Benzoic acid, 3-(1,3-dodecadiynyl)-

| Chromophore | Transition Type | Predicted λmax (nm) | Key Spectral Feature |

| 3-(1,3-dodecadiynyl)benzoic acid | π → π* | ~250 - 350 | Strong absorption with vibrational fine structure |

Solid-State Structural Determination

X-ray Crystallography for Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular conformation, bond lengths, bond angles, and the intermolecular interactions that dictate the crystal packing of Benzoic acid, 3-(1,3-dodecadiynyl)-.

Based on the known crystal structure of benzoic acid and its derivatives, a primary and highly predictable feature would be the formation of centrosymmetric dimers in the solid state. iaea.orgucl.ac.uk In this arrangement, two molecules are held together by a pair of strong hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif.

Computational and Theoretical Investigations of Polyynyl Benzoic Acids

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of solvent or matrix effects. These methods solve approximations of the Schrödinger equation to yield information about electronic structure, energy, and geometry.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules like "Benzoic acid, 3-(1,3-dodecadiynyl)-", which are of a considerable size. DFT calculations can elucidate the ground-state electronic structure, optimized geometry, and thermodynamic stability.

For a substituted benzoic acid, DFT is effective in predicting properties like gas-phase acidity and the effects of substituents on the aromatic ring. mdpi.comresearchgate.net The electron-withdrawing or -donating nature of the 3-(1,3-dodecadiynyl)- group would influence the electronic properties of the benzoic acid moiety. The polyyne chain, with its delocalized π-system, is expected to significantly impact the electron density distribution across the molecule. DFT calculations, using functionals like B3LYP or M06-2X combined with Pople-style basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of these effects. mdpi.comresearchgate.net

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. nih.gov For polyynes, the HOMO-LUMO gap is known to decrease as the chain length increases, which corresponds to a red-shift in the electronic absorption spectrum. nih.govnih.gov

Table 1: Illustrative DFT Calculation Parameters and Predicted Properties for Benzoic acid, 3-(1,3-dodecadiynyl)-

| Parameter | Illustrative Value / Description | Significance |

| Computational Level | ||

| Functional | B3LYP, M06-2X | Determines the approximation for the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | Defines the set of functions used to build the molecular orbitals. |

| Predicted Properties | ||

| Optimized Geometry | Bond lengths (C-C, C≡C, C=O), bond angles, dihedral angles | Provides the lowest energy structure of the molecule. |

| HOMO Energy | ~ -6.5 eV (Estimated) | Relates to the molecule's ability to donate an electron. |

| LUMO Energy | ~ -1.5 eV (Estimated) | Relates to the molecule's ability to accept an electron. |

| HOMO-LUMO Gap | ~ 5.0 eV (Estimated) | Correlates with chemical stability and the energy of the lowest electronic transition. nih.gov |

| Dipole Moment | ~ 2-3 Debye (Estimated) | Indicates the overall polarity of the molecule, influencing intermolecular interactions. |

| Gas Phase Acidity (ΔGacid) | ~ 330-340 kcal/mol (Estimated) | Quantifies the intrinsic acidity of the carboxylic group, influenced by the polyyne substituent. mdpi.com |

Note: The values in this table are illustrative estimates based on typical results for related compounds and are not from direct calculations on "Benzoic acid, 3-(1,3-dodecadiynyl)-".

For situations demanding higher accuracy, particularly for electronic properties or reaction energetics, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory are employed. While computationally more expensive than DFT, these methods are based on a more systematic approximation to the exact solution of the Schrödinger equation. They can serve as benchmarks for DFT results. For instance, while DFT is generally reliable for geometries, MP2 might provide a more accurate description of dispersion interactions, which could be relevant for the long dodecadiynyl chain. High-accuracy ab initio calculations are often used to validate the choice of DFT functional for a specific class of molecules. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the polyyne chain and the rotational freedom of the carboxylic acid group mean that "Benzoic acid, 3-(1,3-dodecadiynyl)-" can exist in multiple conformations.

The 1,3-dodecadiynyl side chain possesses several rotatable single bonds, leading to a complex conformational landscape. The primary torsional degrees of freedom would be around the C-C single bonds within the alkyl portion of the chain and the C-C bond connecting the polyyne to the benzene (B151609) ring. The polyyne segment (–C≡C–C≡C–) itself is relatively rigid and linear.

Conformational analysis, typically performed by systematically rotating dihedral angles and calculating the potential energy at each step using DFT, can identify low-energy conformers and the energy barriers between them. ucl.ac.uk For the carboxylic acid group, the key dihedral angle is that which defines the orientation of the -COOH group relative to the plane of the benzene ring. Steric hindrance from the adjacent polyyne chain could influence this orientation, potentially leading to a non-planar arrangement. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of Benzoic acid, 3-(1,3-dodecadiynyl)-

| Dihedral Angle | Description | Expected Behavior |

| C(ring)-C(ring)-C(alkyne)-C(alkyne) | Rotation of the entire polyyne chain relative to the benzene ring. | A relatively low rotational barrier, but influenced by steric interactions with the ortho-hydrogen. |

| C(ring)-C(ring)-C(OOH)-O | Rotation of the carboxylic acid group relative to the benzene ring. | Two main planar or near-planar conformers are likely, but steric effects could favor a twisted conformation. researchgate.net |

| C≡C–C–C (within the dodecadiynyl chain) | Rotation around the single bonds in the alkyl part of the side chain. | Multiple low-energy conformers (gauche, anti) are possible, leading to a flexible chain. |

In the condensed phase (liquid or solid), intermolecular interactions govern how molecules arrange themselves. For "Benzoic acid, 3-(1,3-dodecadiynyl)-", the most significant interactions are hydrogen bonding and π-π stacking.

Molecular Dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time, providing insight into bulk properties and packing arrangements. ucl.ac.uk In these simulations, the forces between molecules are calculated using a force field, which is a set of parameters describing the potential energy of the system.

The carboxylic acid groups are strong hydrogen bond donors and acceptors. This typically leads to the formation of centrosymmetric hydrogen-bonded dimers, a common structural motif for carboxylic acids. ucl.ac.uk The long polyyne chains would likely engage in van der Waals interactions, while the benzene rings could participate in π-π stacking. The interplay between the strong, directional hydrogen bonds and the weaker, more diffuse van der Waals and π-stacking interactions would determine the final crystal packing or liquid structure.

Prediction of Spectroscopic Signatures

Computational methods are highly effective at predicting spectroscopic features, which can aid in the identification and characterization of new compounds.

For "Benzoic acid, 3-(1,3-dodecadiynyl)-", the key spectroscopic signatures would be in its infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Frequency calculations using DFT can predict the positions and intensities of vibrational modes. The IR spectrum would be dominated by characteristic peaks: the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), the C≡C stretch of the polyyne (in the 2100-2250 cm⁻¹ region), and various C-H and C-C stretching and bending modes from the aromatic ring and alkyl chain. researchgate.net The C≡C stretching modes for polyynes are known to be particularly sharp and their frequencies shift with chain length. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. The spectrum of this molecule would feature contributions from both the benzoic acid chromophore and the polyyne chain. Polyyne chains exhibit strong π→π* transitions. The absorption wavelength and intensity of these transitions increase with the length of the conjugated polyyne chain. nih.gov For a dodecadiynyl group, a strong absorption in the UV region would be expected.

Table 3: Predicted Spectroscopic Features for Benzoic acid, 3-(1,3-dodecadiynyl)-

| Spectroscopy Type | Predicted Feature | Region (Approximate) | Assignment |

| Infrared (IR) | Strong, sharp C≡C stretch | 2100-2250 cm⁻¹ | Polyyne C≡C symmetric & asymmetric stretches |

| Strong, sharp C=O stretch | 1700-1730 cm⁻¹ | Carboxylic acid C=O stretch | |

| Broad O-H stretch | 2500-3300 cm⁻¹ | Hydrogen-bonded carboxylic acid O-H stretch | |

| C-H stretches (aromatic & aliphatic) | 2850-3100 cm⁻¹ | C-H bonds on the ring and chain | |

| UV-Visible | Strong π→π* transition | 250-350 nm | Electronic transition of the conjugated polyyne |

| n→π* and π→π* transitions | 230-280 nm | Electronic transitions of the benzoic acid |

Computational NMR Chemical Shift Prediction

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules, including polyynyl benzoic acids. mdpi.commdpi.comnih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects. nih.govnih.gov

For benzoic acid and its derivatives, DFT calculations have been shown to provide chemical shift predictions that are in reasonably good agreement with experimental values. nih.govresearchgate.net Studies have benchmarked a wide array of functionals and basis sets to identify the most accurate methods for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov For instance, research has shown that functionals like B3LYP, B97D, and TPSSTPSS, when paired with appropriate basis sets such as TZVP or 6-311+G(d,p), can yield accurate predictions. nih.govresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed and reliable approach for calculating shielding constants. nih.gov

Below is a hypothetical data table illustrating the kind of results that would be generated from such a computational study. The values are for illustrative purposes and are not based on actual calculations for the specific compound.

Theoretical Vibrational Frequencies and Intensities

Theoretical calculations are instrumental in understanding the vibrational spectra (infrared and Raman) of molecules like polyynyl benzoic acids. By employing methods such as DFT, it is possible to compute the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectral bands. researchgate.netnih.gov

For benzoic acid and its derivatives, numerous studies have demonstrated the utility of DFT calculations in simulating their infrared spectra. researchgate.netresearchgate.netznaturforsch.com The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational methods. nih.gov

The vibrational modes of benzoic acid can be categorized into those associated with the carboxylic acid group, the benzene ring, and the substituent. The characteristic broad O-H stretching band of the carboxylic acid dimer is a prominent feature in the experimental spectrum. spectroscopyonline.comcore.ac.uk Theoretical models can account for the significant broadening of this band due to hydrogen bonding. researchgate.net The C=O stretching vibration is also a strong and characteristic band, with its position being sensitive to conjugation and substitution. nih.govspectroscopyonline.com

For "Benzoic acid, 3-(1,3-dodecadiynyl)-", theoretical calculations would predict the vibrational frequencies associated with the C≡C stretching of the diyne chain, in addition to the modes of the benzoic acid moiety. The following table provides a hypothetical representation of calculated and experimental vibrational frequencies for key functional groups in the molecule.

Electronic Transition Predictions and UV-Vis Spectra Simulation

Time-dependent density functional theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum. mdpi.com

For benzoic acid derivatives, TD-DFT has been successfully used to simulate their UV-Vis spectra and to understand the nature of their electronic transitions. researchgate.netnih.gov The choice of the exchange-correlation functional is crucial for obtaining accurate results. Range-separated functionals like CAM-B3LYP and ωB97XD have often shown good performance for predicting the electronic spectra of organic molecules. researchgate.netnih.gov

The UV-Vis spectrum of "Benzoic acid, 3-(1,3-dodecadiynyl)-" is expected to be influenced by the extended π-conjugation provided by the dodecadiynyl substituent. This conjugation is likely to cause a red-shift (shift to longer wavelengths) of the absorption bands compared to benzoic acid itself. TD-DFT calculations would be able to predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. The analysis of the molecular orbitals involved in the electronic transitions can provide insights into the nature of these transitions (e.g., π → π*). mdpi.com

A hypothetical table of predicted and experimental UV-Vis data for "Benzoic acid, 3-(1,3-dodecadiynyl)-" is presented below.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the reaction mechanisms of organic reactions, including those used to synthesize polyynyl benzoic acids. nih.govresearchgate.net One of the key reactions for the synthesis of 1,3-diynes is the Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. jk-sci.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org

Computational studies can provide detailed insights into the mechanism of the Cadiot-Chodkiewicz coupling. alfa-chemistry.com The generally accepted mechanism involves the following steps:

Deprotonation of the terminal alkyne by the base to form a copper(I) acetylide intermediate. wikipedia.orgalfa-chemistry.com

Oxidative addition of the 1-haloalkyne to the copper(I) acetylide. alfa-chemistry.com

Reductive elimination from the resulting copper(III) species to form the 1,3-diyne product and regenerate the copper(I) catalyst. alfa-chemistry.com

DFT calculations can be used to model the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction pathway. policyrj.com For the synthesis of "Benzoic acid, 3-(1,3-dodecadiynyl)-", computational modeling could be used to investigate the Cadiot-Chodkiewicz coupling of 3-ethynylbenzoic acid with 1-bromo-1-decyne, for example.

The following table outlines the key steps in a hypothetical Cadiot-Chodkiewicz coupling reaction for the synthesis of a polyynyl benzoic acid, along with illustrative calculated energy changes.

Substituent Effects on Electronic and Steric Properties

Substituents on a benzoic acid ring can significantly influence its electronic and steric properties. nih.govpsu.edu These effects, in turn, impact the reactivity, acidity, and spectroscopic characteristics of the molecule. researchgate.netlibretexts.orgpharmaguideline.com

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). psu.edu

Electron-withdrawing groups (e.g., nitro, cyano, halogens) increase the acidity of benzoic acid by stabilizing the negative charge of the carboxylate anion through inductive and/or resonance effects. psu.edupharmaguideline.com This stabilization leads to a lower pKa value. psu.edu

Electron-donating groups (e.g., alkyl, alkoxy) decrease the acidity of benzoic acid by destabilizing the carboxylate anion. psu.edulibretexts.org They donate electron density to the ring, making the carboxylate anion less stable and resulting in a higher pKa.

The 1,3-dodecadiynyl substituent in "Benzoic acid, 3-(1,3-dodecadiynyl)-" is expected to act as an electron-withdrawing group due to the sp-hybridized carbon atoms of the alkyne, which are more electronegative than sp²-hybridized carbons. This would lead to an increase in the acidity of the benzoic acid compared to the unsubstituted parent compound. Computational methods can quantify these electronic effects by calculating parameters such as molecular electrostatic potentials and atomic charges. researchgate.net

Steric Effects:

Substituents, particularly in the ortho position, can exert steric effects that influence the conformation and reactivity of the molecule. wikipedia.orgrsc.orgstackexchange.com The "ortho effect" is a well-known phenomenon where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. libretexts.orgwikipedia.org This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring, thereby increasing the acidity. wikipedia.org

For "Benzoic acid, 3-(1,3-dodecadiynyl)-", the substituent is in the meta position, so the classic ortho effect is not at play. However, the bulky dodecadiynyl group could still have some steric influence on intermolecular interactions and crystal packing.

The table below summarizes the expected effects of different types of substituents on the acidity of benzoic acid.

Chemical Reactivity and Transformation Pathways of the Dodecadiynyl Substituted Benzoic Acid Scaffold

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be converted into a wide array of derivatives through standard organic transformations.

Esterification and Amidation Reactions

Esterification: Benzoic acid, 3-(1,3-dodecadiynyl)- can be converted to its corresponding esters through various established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. beilstein-journals.org This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. beilstein-journals.org For instance, reaction with methanol (B129727) or benzyl (B1604629) alcohol in the presence of a modified Montmorillonite K10 solid acid catalyst can yield the corresponding methyl or benzyl esters in high yields. orgsyn.org Microwave-assisted esterification under sealed-vessel conditions has also been shown to be an efficient method for substituted benzoic acids, offering reduced reaction times. youtube.com

Amidation: The conversion of Benzoic acid, 3-(1,3-dodecadiynyl)- to amides is another important transformation. Direct amidation can be achieved by reacting the carboxylic acid with an amine. This reaction often requires a coupling agent to activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used to facilitate this transformation. rsc.org Boric acid has also been reported as a catalyst for the amidation of benzoic acids with aromatic amines under mild, solvent-free conditions. acs.org The reaction of a carboxylic acid with a primary amine, such as methylamine, leads to the formation of an N-substituted amide and water. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Benzoic acid, 3-(1,3-dodecadiynyl)- | Methanol, H₂SO₄ | Methyl 3-(1,3-dodecadiynyl)benzoate | Esterification |

| Benzoic acid, 3-(1,3-dodecadiynyl)- | Benzylamine, DCC | N-Benzyl-3-(1,3-dodecadiynyl)benzamide | Amidation |

| Benzoic acid, 3-(1,3-dodecadiynyl)- | Aniline, Boric acid | N-Phenyl-3-(1,3-dodecadiynyl)benzamide | Amidation |

Derivatization to Acid Halides and Anhydrides

Acid Halides: The carboxylic acid can be converted to the more reactive acid halide, typically an acid chloride. A common reagent for this transformation is thionyl chloride (SOCl₂). nih.gov The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group is converted into a better leaving group. nih.gov

Acid Anhydrides: Benzoic acid, 3-(1,3-dodecadiynyl)- can be converted to the corresponding symmetric anhydride. One method involves the reaction of the carboxylic acid with acetic anhydride. researchgate.net Another approach is the reaction of the corresponding acid chloride with the sodium salt of the benzoic acid derivative. rsc.org The use of triphenylphosphine/trichloroisocyanuric acid under mild conditions also provides an efficient route to symmetrical carboxylic anhydrides. rsc.org

Table 2: Derivatization to Acid Halides and Anhydrides

| Reactant | Reagent(s) | Product | Product Type |

|---|---|---|---|

| Benzoic acid, 3-(1,3-dodecadiynyl)- | Thionyl chloride (SOCl₂) | 3-(1,3-Dodecadiynyl)benzoyl chloride | Acid Chloride |

| Benzoic acid, 3-(1,3-dodecadiynyl)- | Acetic anhydride, Heat | 3,3'-(1,3-Dodecadiyne-1,3-diyl)dibenzoic anhydride | Acid Anhydride |

| 3-(1,3-Dodecadiynyl)benzoyl chloride | Sodium 3-(1,3-dodecadiynyl)benzoate | 3,3'-(1,3-Dodecadiyne-1,3-diyl)dibenzoic anhydride | Acid Anhydride |

Decarboxylation Pathways

The removal of the carboxylic acid group, known as decarboxylation, can be achieved under various conditions. Heating benzoic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) can lead to the formation of the corresponding arene, in this case, 1-(1,3-dodecadiynyl)benzene. wikipedia.org Radical decarboxylation offers another pathway. organic-chemistry.org For instance, photoinduced decarboxylative radical reactions of benzoic acids can be achieved using photoredox catalysis under mild conditions. sigmaaldrich.com More recent methods involve decarboxylative hydroxylation to synthesize phenols from benzoic acids at low temperatures via photoinduced ligand-to-metal charge transfer. praxilabs.comlibretexts.org It has also been shown that ortho C-H activation of benzoic acids with a palladium(II) catalyst can lead to decarboxylation and the formation of an aryne intermediate. researchgate.net

Transformations of the Conjugated Polyyne System

The conjugated 1,3-dodecadiynyl moiety is a highly reactive system that can participate in a variety of addition and cycloaddition reactions.

Addition Reactions to Alkyne Bonds

The conjugated diyne system is susceptible to electrophilic addition reactions. For example, the addition of hydrogen halides (HX) or halogens (X₂) can occur across the triple bonds. In conjugated dienes, addition can occur in a 1,2- or 1,4-fashion, and a similar principle can apply to conjugated diynes, leading to a mixture of products. acs.orgnih.gov The regioselectivity of the addition is influenced by the stability of the resulting carbocation intermediates. nih.gov Radical additions to conjugated dienes are also known to occur, often yielding the 1,4-adduct.

Cycloaddition Reactions (e.g., [2+2], [4+2])

The conjugated diyne system can act as a component in various cycloaddition reactions, providing a powerful tool for the synthesis of complex cyclic structures.

[4+2] Cycloadditions (Diels-Alder Type Reactions): The diyne can potentially act as the diene component in a Diels-Alder reaction, although this is less common than for conjugated dienes. More typically, the diyne can function as a dienophile, reacting with a suitable diene to form a six-membered ring. The reactivity in Diels-Alder reactions is governed by the electronic nature of the reactants, with electron-withdrawing groups on the dienophile generally accelerating the reaction. The presence of the electron-withdrawing carboxylic acid group on the aromatic ring of Benzoic acid, 3-(1,3-dodecadiynyl)- would likely influence the reactivity of the diyne system in such reactions. Intramolecular Diels-Alder reactions are also possible if a suitable diene is present elsewhere in the molecule. praxilabs.com

[2+2] Cycloadditions: These reactions involve the combination of two alkyne units to form a cyclobutadiene (B73232) derivative, or an alkyne and an alkene to form a cyclobutene (B1205218). Metal catalysts, such as those based on cobalt, can promote [2+2] cycloadditions between dienes and alkynes.

1,3-Dipolar Cycloadditions: The alkyne moieties can act as dipolarophiles in reactions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. This type of reaction, often referred to as the Huisgen cycloaddition, is a highly efficient method for the synthesis of triazoles and other heterocycles.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactants | Product Type |

|---|---|---|

| [4+2] Cycloaddition | Benzoic acid, 3-(1,3-dodecadiynyl)- (as dienophile) + Diene | Substituted cyclohexadiene derivative |

| [2+2] Cycloaddition | Benzoic acid, 3-(1,3-dodecadiynyl)- + Alkene | Substituted cyclobutene derivative |

| 1,3-Dipolar Cycloaddition | Benzoic acid, 3-(1,3-dodecadiynyl)- + Azide | Substituted triazole derivative |

Aromatic Ring Functionalization and Substituent Effects

The reactivity of the benzene (B151609) ring in Benzoic acid, 3-(1,3-dodecadiynyl)- is governed by the electronic effects of its two substituents: the carboxylic acid group (-COOH) and the 1,3-dodecadiynyl group.

Electrophilic Aromatic Substitution (Meta-Directing Effects)

In electrophilic aromatic substitution (EAS), both the carboxylic acid and the alkynyl groups are electron-withdrawing and deactivating. numberanalytics.comorganicchemistrytutor.comwikipedia.org

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. numberanalytics.comyoutube.com It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack for an incoming electrophile. numberanalytics.compressbooks.pub

Alkynyl Group (-C≡C-R): Alkynyl groups are also considered to be deactivating, meta-directing substituents. masterorganicchemistry.com They withdraw electron density from the ring primarily through an inductive effect due to the higher s-character of the sp-hybridized carbon atoms.

With two meta-directing groups at positions 1 and 3, any further electrophilic substitution on the ring is strongly directed to the C5 position, which is meta to both existing substituents. The combined deactivating effect of both groups means that harsh reaction conditions would likely be required to achieve substitution. pressbooks.pub

Table 2: Directing Effects of Substituents on the Benzoic Acid Ring

Palladium/Copper-Catalyzed Coupling Reactions at Aryl Positions

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at aryl positions. However, these reactions typically require an aryl halide or triflate as a coupling partner. For Benzoic acid, 3-(1,3-dodecadiynyl)-, a preliminary halogenation step would be necessary to introduce a suitable leaving group onto the aromatic ring.

Based on the directing effects discussed previously, halogenation (e.g., bromination or iodination) would occur at the C5 position. The resulting 5-halo-3-(1,3-dodecadiynyl)benzoic acid could then undergo various cross-coupling reactions.

Palladium-Catalyzed Reactions: Suzuki-Miyaura coupling of a 5-bromobenzoic acid derivative with an arylboronic acid is a common method for biaryl synthesis, often catalyzed by a palladium complex with phosphine (B1218219) ligands. acs.orgacs.orgnih.govnih.gov

Copper-Catalyzed Reactions: The Ullmann condensation is a classic copper-catalyzed reaction for coupling aryl halides with nucleophiles like amines, phenols, or thiols. acs.orgnih.govorganic-chemistry.org Modern protocols often use ligands to facilitate the reaction under milder conditions. mdpi.comresearchgate.net

Table 3: Representative Catalyzed Coupling Reactions for Aryl Halides

| Reaction Name | Metal Catalyst | Typical Coupling Partners | Product Type | Key References |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, PdCl₂) | Arylboronic acids/esters | Biaryls | acs.orgacs.orgrsc.org |

| Stille Coupling | Palladium | Organostannanes | Biaryls, vinyl/alkynyl arenes | N/A |

| Heck Coupling | Palladium | Alkenes | Alkenyl arenes | N/A |

| Buchwald-Hartwig Amination | Palladium | Amines | Aryl amines | nih.gov |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Alcohols, Amines, Thiols | Diaryl ethers, aryl amines, aryl sulfides | acs.orgnih.govorganic-chemistry.org |

C-H Functionalization of Aromatic Ring

Direct C-H functionalization offers an alternative to cross-coupling reactions by avoiding the pre-functionalization (halogenation) step. In this approach, a C-H bond on the aromatic ring is directly converted to a new C-C or C-X bond. The carboxylic acid group is a well-established "directing group" that can guide a metal catalyst to selectively activate the ortho C-H bonds (at C2 and C6). nih.govresearchgate.netacs.org

Ruthenium and palladium are common catalysts for these transformations. d-nb.infonih.govrsc.org For example, ruthenium-catalyzed ortho-arylation of benzoic acids with aryl halides or arylthianthrenium salts can produce 2-arylbenzoic acid derivatives. nih.govd-nb.infonih.gov Similarly, palladium-catalyzed reactions can achieve ortho-alkenylation or ortho-alkylation. rsc.orgnih.govresearchgate.net Given the steric bulk of the dodecadiynyl group at C3, C-H functionalization at the C2 position might be favored over the C6 position.

Table 4: Examples of Carboxylate-Directed C-H Functionalization of Benzoic Acids

| Reaction Type | Catalyst System | Coupling Partner | Position Functionalized | Key References |

| Arylation | [Ru(p-cymene)Cl₂]₂ / Ligand | Aryl Halides | Ortho (C2/C6) | acs.orgd-nb.info |

| Arylation | Ru(II) / PCy₃ | Arylthianthrenium Salts | Ortho (C2/C6) | nih.govnih.gov |

| Alkenylation | Pd(OAc)₂ | Alkenes / MBH Alcohols | Ortho (C2/C6) | rsc.org |

| Alkylation | Pd(OAc)₂ | Alkyl Halides | Ortho (C2/C6) | nih.govnih.govresearchgate.net |

| Hydroxylation | Pd(OAc)₂ / Oxidant | O₂ | Ortho (C2/C6) | acs.org |

Metal-Catalyzed Processes on the Dodecadiynyl Benzoic Acid Framework

The combination of a directing group (carboxylic acid) and a reactive moiety (diyne) on the same scaffold allows for complex metal-catalyzed transformations, particularly those involving C-H activation and subsequent cyclization.

C-H Activation and Annulation Reactions

Transition metal catalysts, particularly those based on rhodium, ruthenium, and cobalt, can facilitate the annulation (ring-forming) of benzoic acids with alkynes. nih.govexlibrisgroup.comnih.govrsc.org This process typically involves:

Coordination of the metal to the carboxylic acid.

Ortho C-H bond activation to form a five-membered metallacycle intermediate.

Insertion of an alkyne into the metal-carbon bond.

Reductive elimination or other cyclization pathways to form a new fused ring system.

In the case of Benzoic acid, 3-(1,3-dodecadiynyl)-, this reaction could proceed in two ways:

Intermolecular Annulation: The ortho C-H bond (at C2) could be activated and react with an external alkyne to form an isocoumarin (B1212949) or other heterocyclic structures. nih.govresearchgate.netnih.gov

Intramolecular Annulation: The catalyst could activate the C2-H bond and then coordinate with the internal 1,3-dodecadiynyl chain. Subsequent insertion and cyclization could lead to complex polycyclic aromatic systems. While direct examples with a dodecadiynyl chain are scarce, intramolecular annulations of tethered alkynes are known. nih.govnih.gov Ruthenium catalysts have been shown to facilitate [4+4], [4+3], and [4+5] annulations of benzoic acids with alkynes to form medium-to-large sized lactones. researchgate.net

Table 5: Metal-Catalyzed C-H Activation/Annulation of Benzoic Acids with Alkynes

| Metal Catalyst | Alkyne Partner | Typical Product | Key Features | Key References |

| Rhodium(III) | Internal/Terminal Alkynes | Isocoumarins, Lactones | Oxidative [4+2] annulation | nih.govnih.govrsc.org |

| Ruthenium(II) | Internal/Terminal Alkynes | Medium-sized Lactones | Non-oxidative [4+n] annulation | researchgate.netrsc.org |

| Cobalt(II)/(III) | Internal/Terminal Alkynes | Isocoumarins | Oxidative annulation, uses inexpensive metal | exlibrisgroup.comnih.govnih.govresearchgate.net |

Cyclotrimerization Reactions

The [2+2+2] cyclotrimerization of alkynes is a highly atom-economical method for synthesizing substituted benzene rings, a reaction that requires the mediation of a metal catalyst. researchgate.netwikipedia.org This process is of significant interest in organic synthesis for its ability to construct complex aromatic scaffolds from simpler, unsaturated precursors. wikipedia.org The general transformation involves the catalytic combination of three alkyne units to form a new aromatic ring. researchgate.net For unsymmetrical alkynes, this reaction can lead to a mixture of regioisomers, such as 1,2,4- and 1,3,5-trisubstituted benzenes. wikipedia.org

The reactivity of the "Benzoic acid, 3-(1,3-dodecadiynyl)-" scaffold in cyclotrimerization is dictated by its two key functional components: the conjugated 1,3-diyne system and the carboxylic acid-substituted aromatic ring. Transition metal-catalyzed C-H functionalization with 1,3-diynes has emerged as a versatile strategy, as the dual alkyne functionality allows for diverse transformations, including chemo- and regioselective pathways and cascade annulations. bohrium.com

The catalytic cycle for these transformations typically begins with the formation of metal-alkyne complexes. wikipedia.org Subsequent oxidative coupling of two alkyne units within the metal's coordination sphere leads to a critical metallacyclopentadiene intermediate. wikipedia.orglibretexts.org From this intermediate, the reaction can proceed through various proposed pathways, including the formation of metallocycloheptatrienes or metallanorbornadienes, to ultimately yield the aromatic product. wikipedia.org A range of catalysts are effective for this transformation, with cobalt complexes like CpCo(CO)₂ (cyclopentadienylcobalt dicarbonyl) and CoI₂(PPh₃)₂/Zn, as well as nickel and rhodium-based systems, being prominent examples. researchgate.netwikipedia.orglibretexts.org

For the 3-(1,3-dodecadiynyl)benzoic acid scaffold, several transformation pathways can be envisioned:

Intramolecular/Intermolecular Co-cyclotrimerization: The diyne system can react with a third, external alkyne, such as bis(trimethylsilyl)acetylene, in a cobalt-catalyzed reaction to form a highly substituted benzene ring fused to another ring system. libretexts.org This approach is particularly useful for controlling regiochemistry. libretexts.org

Decarboxylative Annulation to Triphenylenes: A significant transformation pathway for benzoic acids involves a palladium-catalyzed process where ortho C-H activation generates an oxapalladacycle. rsc.org This intermediate can undergo decarboxylation to produce a palladium-associated aryne. rsc.org These highly reactive aryne intermediates can then undergo a [2+2+2] self-cyclotrimerization to afford triphenylene (B110318) derivatives, which are valuable polycyclic aromatic hydrocarbons. rsc.org This pathway offers a direct method for synthesizing complex fused aromatic systems from benzoic acid precursors. rsc.org

Detailed research findings on analogous systems highlight the conditions and outcomes of such cyclization reactions.

| Substrate(s) | Catalyst System | Reaction Conditions | Product(s) | Yield | Reference |

| 1,6-Heptadiyne and Norbornene | CoI₂(PPh₃)₂ / Zn | 1,2-dichloroethane, 80 °C, 12 h | Fused cycloadduct | Good yields | researchgate.net |

| 3-Methoxybenzoic acid and Diphenylacetylene | [Cp*RhCl₂]₂ | Dichloroethane | 5-Methoxy-2,3-diphenyl-1H-isochromen-1-one and 7-Methoxy-2,3-diphenyl-1H-isochromen-1-one | Not specified | mdpi.com |

| Benzoic acid | Pd(OAc)₂ / Ag₂CO₃ | Toluene, 130 °C | Triphenylene | Not specified | rsc.org |

| 1,6-Heptadiyne and Phenylacetylene | CpCo(CO)₂ | Benzene, reflux | 4-Phenyl-1,2-dihydro-as-indacene and 5-Phenyl-1,2-dihydro-as-indacene | 65% |

Biological Activity and Mechanistic Insights in Vitro Context

Exploration of Molecular Targets and Pathways in Biological Systems

The biological effects of polyynyl benzoic acid derivatives can be inferred by examining the activities of their constituent parts. The polyacetylene structure is associated with anti-inflammatory and antioxidant pathways. For instance, certain polyacetylenic compounds have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophage cells. ustc.edu.cn This activity is often linked to the downregulation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. ustc.edu.cn Concurrently, some polyacetylenes can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes like heme oxygenase-1 (HO-1), providing a defense against oxidative stress. ustc.edu.cn

The benzoic acid portion of the molecule directs activity towards other cellular processes. Studies on benzoic acid derivatives isolated from fungi have shown they can enhance the activity of the proteostasis network, which is responsible for maintaining protein quality control. nih.gov Specifically, they can promote the two main protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), with notable activation of lysosomal enzymes like cathepsins B and L. nih.gov Furthermore, benzoic acid itself has been found to inhibit coenzyme Q (CoQ) biosynthesis, an essential component of the electron transport chain. rsc.org The likely molecular target is the enzyme p-hydroxybenzoate (PHB)/p-aminobenzoate (PABA) prenyl transferase, encoded by the coq2 gene, which is involved in the prenylation of the CoQ ring precursor. rsc.org

Structure-Activity Relationship Studies (SAR) in Polyynyl Benzoic Acid Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological activity. For compounds like Benzoic acid, 3-(1,3-dodecadiynyl)-, SAR can be analyzed by considering the polyyne chain and the substitutions on the benzoic acid ring.

The length and conjugation of the polyyne chain are critical determinants of biological activity. The extent of π-electron conjugation can be tailored by the number of alkyne units, which in turn influences the electronic and photophysical properties of the molecule. nih.gov Studies on other classes of molecules with aliphatic side chains show a direct correlation between chain length and bioactivity. For example, in a series of rhenium-based imaging agents, cellular uptake and cytotoxicity (measured by IC50 values) were found to increase with the length of the appended aliphatic side chain (from C4 to C8 to C12). nih.gov This suggests that longer chains enhance lipophilicity, facilitating greater penetration into cells.

Similarly, investigations into poly(phenylene ethynylene) (PPE) antimicrobial agents revealed that their ability to disrupt model bacterial membranes is highly dependent on their chain length, which can be fine-tuned to optimize this activity. nih.gov In studies of halogen-terminated polyynes, increasing the sp-carbon chain length from four to eight carbons was found to have a more profound effect on the molecule's electronic properties (decreasing the HOMO-LUMO gap) than altering the terminal halogen atom. researchgate.net This indicates that the length of the conjugated system is a dominant factor in modulating its reactivity and, by extension, its potential bioactivity. For Benzoic acid, 3-(1,3-dodecadiynyl)-, the twelve-carbon diynyl chain represents a significant lipophilic and electronically active feature that is expected to strongly influence its interaction with biological targets.

The substitution pattern on the benzoic acid ring profoundly affects biological responses by altering the molecule's electronic properties, polarity, and binding interactions. A key factor is the nature and position of substituents. For instance, in the context of anti-sickling properties, a SAR study concluded that strong electron-donating groups attached to the benzene (B151609) ring, coupled with average lipophilicity, are important features for potent activity. nih.gov

The position of hydroxyl groups is particularly critical for enzyme inhibition. A study on the inhibition of α-amylase by 17 different benzoic acid derivatives demonstrated that hydroxylation at the 2-position (ortho to the carboxylic acid) had a strong positive effect on inhibitory activity. rsc.org In contrast, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect. rsc.org The compound 2,3,4-trihydroxybenzoic acid was the most potent inhibitor in the series. rsc.org This highlights the specific steric and electronic requirements for effective binding to the enzyme's active site. Molecular docking studies suggest these interactions are primarily driven by hydrogen bonding. rsc.org Similarly, for diphenylamine-based retinoids, the position of a methyl group on the benzoic acid moiety could switch the compound from an agonist to an antagonist. nih.gov The activity of benzoic acid derivatives against Mycobacterium tuberculosis has also been linked to the pKa of the acid, which is directly influenced by the electronic nature of the ring substituents. nih.gov

Table 1: Influence of Benzoic Acid Substitution on α-Amylase Inhibition Data sourced from a structure-activity relationship study of 17 phenolic acids. rsc.org

| Compound | Substituent(s) | IC50 (mM) |

|---|---|---|

| 2,3,4-Trihydroxybenzoic acid | 2-OH, 3-OH, 4-OH | 17.30 ± 0.73 |

| 2,4-Dihydroxybenzoic acid | 2-OH, 4-OH | 28.91 ± 1.15 |

| 3,4-Dihydroxybenzoic acid | 3-OH, 4-OH | 31.42 ± 0.82 |

| 4-Hydroxybenzoic acid | 4-OH | 43.34 ± 1.51 |

| Benzoic acid | None | > 50 |

Mechanistic Studies of Observed In Vitro Biological Effects

Mechanistic studies delve into how a compound exerts its effects at a molecular level, such as by scavenging radicals or inhibiting enzymes.

The antioxidant activity of benzoic acid derivatives is largely attributed to the phenolic hydroxyl groups, which can neutralize free radicals. The primary mechanisms are hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom directly to a radical, quenching it. The efficiency of this process is influenced by the bond dissociation enthalpy of the O-H bond.

The number and position of hydroxyl groups on the benzene ring are paramount. For example, the presence of multiple hydroxyl groups generally increases antioxidant capacity. Furthermore, modifying benzoic acids with multiple methoxy (B1213986) groups alongside a hydroxyl group has been shown to contribute to strong antioxidant activities. Computational studies and experimental assays confirm that structural features that stabilize the resulting phenoxyl radical, such as intramolecular hydrogen bonding, enhance radical scavenging potential.

Benzoic acid and its derivatives are known to inhibit a variety of enzymes through different mechanisms. Kinetic analyses have shown that benzoic acid can act as a reversible and competitive inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables. In competitive inhibition, the inhibitor molecule binds to the enzyme's active site, preventing the substrate from binding. Other derivatives, such as 2,4-dihydroxycinnamic acid, have been shown to inhibit PPO through a mixed-type mechanism, suggesting they can bind to both the free enzyme and the enzyme-substrate complex.

SAR studies have identified benzoic acid derivatives as potent inhibitors of other enzymes, including dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. As previously mentioned, they also inhibit α-amylase, a key enzyme in carbohydrate digestion, primarily through hydrogen bonding and hydrophobic interactions within the active site. rsc.org In a different mechanism, benzoic acid was found to inhibit Coenzyme Q biosynthesis in yeast by likely inhibiting the prenyl transferase enzyme Coq2. rsc.org This broad range of targets underscores the versatility of the benzoic acid scaffold as a platform for developing specific enzyme inhibitors.

Table 2: Enzyme Inhibition by Benzoic Acid and Its Derivatives A summary of target enzymes and observed inhibition mechanisms from various studies.

| Inhibitor Class/Compound | Target Enzyme | Inhibition Mechanism | Reference |

|---|---|---|---|

| Benzoic acid | Polyphenol Oxidase (PPO) | Reversible, Competitive | |

| 2,4-Dihydroxycinnamic acid | Polyphenol Oxidase (PPO) | Mixed-type | |

| Substituted Benzoic Acids (e.g., 2,3,4-trihydroxybenzoic acid) | α-Amylase | Inhibition via H-bonding and hydrophobic interactions | rsc.org |

| Uracil-based Benzoic Acid Derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Potent Inhibition (nanomolar) | |

| Benzoic acid | PHB-polyprenyl transferase (Coq2) | Inhibition of Coenzyme Q biosynthesis | rsc.org |

Interactions with Biological Macromolecules (e.g., DNA Binding)

Currently, there is a lack of specific research data detailing the direct interactions of Benzoic acid, 3-(1,3-dodecadiynyl)- with biological macromolecules such as DNA. The potential for such interactions would theoretically be influenced by the compound's structural features. The planar aromatic ring of the benzoic acid moiety could potentially intercalate between the base pairs of a DNA helix. Furthermore, the long, unsaturated dodecadiynyl chain introduces a significant lipophilic and structurally distinct region to the molecule. This chain could potentially interact with the grooves of the DNA or with associated proteins. However, without experimental evidence from techniques such as spectrophotometric titration, fluorescence quenching assays, or molecular docking studies specifically performed on this compound, any discussion of its DNA binding capabilities remains speculative.

Antimicrobial Pathways and Activity

Detailed studies elucidating the specific antimicrobial pathways and the spectrum of activity for Benzoic acid, 3-(1,3-dodecadiynyl)- are not available in the current body of scientific literature. For the broader class of benzoic acid derivatives, the primary antimicrobial mechanism is understood to involve the disruption of microbial cell membranes and the inhibition of essential enzymatic activities. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of vital intracellular components.

It is hypothesized that the introduction of the long, unsaturated 1,3-dodecadiynyl side chain at the 3-position of the benzoic acid ring would significantly enhance the lipophilicity of the molecule. This increased lipophilicity could, in theory, facilitate its insertion into the microbial cell membrane, potentially leading to potent antimicrobial effects. The diyne functionality within the side chain might also confer unique reactivity or binding properties that could contribute to its antimicrobial action.

To ascertain the antimicrobial efficacy of Benzoic acid, 3-(1,3-dodecadiynyl)-, comprehensive in vitro testing against a panel of clinically relevant bacteria and fungi would be required. Such studies would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify its potency.

Advanced Materials Science Applications of Polyynyl Benzoic Acid Derivatives

Integration into Conjugated Polymer Systems

The integration of polyynyl benzoic acid derivatives into conjugated polymer systems is a promising strategy for the development of novel materials with enhanced properties. The rigid-rod nature of the polyyne chain can impart improved thermal stability and mechanical strength to the resulting polymers. Furthermore, the extended π-conjugation along the polyyne backbone can significantly influence the electronic and optical properties of the polymer.

One approach to integration involves the use of diacetylene-functionalized monomers, which can undergo topochemical polymerization. This process, often initiated by UV irradiation or thermal treatment, results in the formation of highly ordered polydiacetylene chains within the polymer matrix. The resulting conjugated polymers exhibit strong absorption in the visible region and possess nonlinear optical properties, making them suitable for applications in optical devices.

Research on diacetylene monomers with various substituents has shown that the nature of the side groups plays a crucial role in the polymerization process and the properties of the final polymer. For instance, the presence of long alkyl chains, such as the dodecyl group in Benzoic acid, 3-(1,3-dodecadiynyl)-, can influence the packing of the monomers in the solid state, which in turn affects the efficiency of the topochemical polymerization. The benzoic acid group, on the other hand, can be utilized for further functionalization or to control the intermolecular interactions through hydrogen bonding. Soluble alternating diacetylene copolymers have been synthesized using perfluorophenyl-phenyl interactions as a supramolecular synthon to guide the polymerization. nih.gov

Supramolecular Assembly and Self-Organizing Systems

The benzoic acid moiety in polyynyl benzoic acid derivatives is a key functional group for directing supramolecular assembly through hydrogen bonding. Carboxylic acids are well-known to form stable dimers through hydrogen bonds between the carboxyl groups. This predictable interaction can be exploited to create highly ordered one-, two-, and even three-dimensional supramolecular structures.

In the case of Benzoic acid, 3-(1,3-dodecadiynyl)-, the combination of the directional hydrogen bonding of the carboxylic acid and the van der Waals interactions between the long dodecadiynyl chains can lead to the formation of well-defined self-organizing systems. These systems can exhibit various morphologies, such as nanofibers, ribbons, or sheets, depending on the assembly conditions. The introduction of amide functions as structure-directing agents in diacetylene-derivatized compounds has been shown to facilitate the formation of ordered supramolecular nanofibers, which can undergo topochemical polymerization. dntb.gov.ua

The self-assembly of these molecules is not only of fundamental interest but also has practical implications. The ordered arrangement of the polyyne chains in these supramolecular structures is a prerequisite for efficient solid-state polymerization and can lead to materials with anisotropic properties, which are desirable for applications in electronics and photonics.

Optical and Electronic Properties in Advanced Materials

The unique electronic structure of polyynes, characterized by alternating single and triple bonds, gives rise to interesting optical and electronic properties. These properties can be further tuned by the introduction of functional groups, such as the benzoic acid and the long alkyl chain in Benzoic acid, 3-(1,3-dodecadiynyl)-.

The photoluminescence of these materials is influenced by the degree of π-conjugation and the intermolecular interactions in the solid state. The rigid nature of the polyyne chain can reduce non-radiative decay pathways, potentially leading to higher quantum yields. The aggregation of these molecules in the solid state can also lead to the formation of excimers or exciplexes, which can further modify the emission properties.

| Compound Analogue | Excitation Wavelength (nm) | Emission Peak (nm) | Observed Shift with Increasing Chain Length |

|---|---|---|---|

| 3-n-alkanoyloxy benzoic acids | 320 | ~460 | Red Shift |

| 4-n-alkanoyloxy benzoic acids | 320 | ~460 | Red Shift |

The extended π-conjugation along the polyyne backbone makes these molecules potential candidates for use in organic semiconductor devices. Charge transport in such materials is highly dependent on the molecular packing and the degree of intermolecular electronic coupling. The self-assembly of polyynyl benzoic acid derivatives into ordered structures is therefore crucial for achieving efficient charge transport.